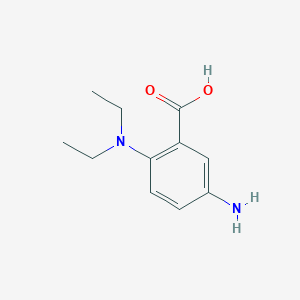

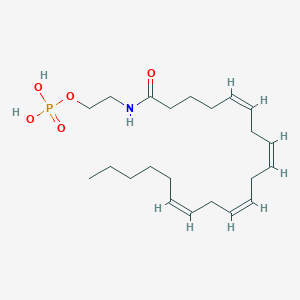

5-Amino-2-(diethylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 5-Amino-2-(diethylamino)benzoic acid typically involves multiple steps, including bromination, azidonation, and reduction processes. For example, the synthesis of 3,5-bis(aminomethyl)benzoic acid demonstrates a method that could be adapted for the synthesis of related compounds. This process starts with a cheaper starting material like 3,5-dimethylbenzoic acid and involves steps that are conducive to commercialization due to simplicity and cost-effectiveness (Yong, 2010).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including those similar to this compound, can be characterized using various spectroscopic methods such as IR, NMR, and elemental analysis. These techniques provide detailed information about the arrangement of atoms within the molecule and the types of chemical bonds present. For instance, studies on different benzoic acid derivatives reveal how alterations in the molecular structure can impact the compound's overall properties and reactivity (Cano et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving benzoic acid derivatives can vary widely depending on the substituents attached to the aromatic ring. These compounds can participate in reactions such as hydrolysis, condensation, and redox reactions, which can be used to further modify the molecular structure or to investigate the compound's reactivity. For example, the synthesis and characterization of various methoxyamino derivatives of benzoic acid demonstrate different chemical behaviors and interactions based on their specific functional groups (Bem et al., 2018).

Scientific Research Applications

Transformation and Metabolism Studies

- Metabolite Identification : The compound has been used to study the transformation and excretion of drugs in biological systems, such as the transformation of metoclopramide in rabbits. It helps in identifying metabolites and understanding the transformation products in the body (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Chemical Synthesis and Analysis

- Aminolysis and Hydrolysis : Research has been conducted on the aminolysis and hydrolysis of chromonyl oxazolones leading to novel chromones. The compound's derivatives have been used in these chemical reactions, providing insights into synthetic pathways and reaction mechanisms (Jones, 1981).

- Fluorescent Labeling : It has been used in the synthesis of short and long-wavelength functionalised probes for fluorescent labeling of α-amino acids. This application is significant in photophysical studies and understanding molecular interactions (Frade, Barros, Moura, Coutinho, & Gonçalves, 2007).

Biochemistry and Molecular Biology

- Biosynthesis of Natural Products : The compound is a precursor in the biosynthesis of a large group of natural products, including families of naphthalenic and benzenic ansamycins. This application is crucial in the field of natural product biosynthesis and pharmaceutical development (Kang, Shen, & Bai, 2012).

- Development of Chelating Ligands : It has been used in the synthesis of new ligands obtained by condensation with ferrocenecarboxaldehyde and various benzoic acid derivatives. These ligands are studied for their spectroscopic characterization, electrochemical behavior, and interaction with metal ions, contributing to advancements in inorganic chemistry and materials science (Cano, Benito, Martínez‐Máñez, Soto, Payá, Lloret, Julve, Marcos, & Sinn, 1995).

Safety and Hazards

properties

IUPAC Name |

5-amino-2-(diethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11(14)15/h5-7H,3-4,12H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVPBQOQYKZWBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)

![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)